Behénato de glicerilo

Descripción general

Descripción

El behenato de glicerilo, también conocido como glicerol behenato o glicerina behenato, es un compuesto ampliamente utilizado en las industrias farmacéutica, cosmética y alimentaria. Es un éster de glicerol y ácido behénico, utilizado principalmente como excipiente en diversas formulaciones. En cosmética, sirve como agente para aumentar la viscosidad, mientras que en productos farmacéuticos, se utiliza como lubricante y agente de recubrimiento para tabletas y cápsulas .

Aplicaciones Científicas De Investigación

El behenato de glicerilo tiene numerosas aplicaciones en la investigación científica :

Productos farmacéuticos: Se utiliza como excipiente de recubrimiento lipídico y en la preparación de tabletas de liberación sostenida. También se emplea en la encapsulación de varios fármacos, como los retinoides y el aceclofenaco, para mejorar su estabilidad y biodisponibilidad.

Cosméticos: Actúa como un ingrediente no comedogénico, mejorando la textura y la extensibilidad de los productos para el cuidado de la piel. También se utiliza en la formulación de nanopartículas de lípidos sólidos y portadores lipídicos nanoestructurados.

Industria alimentaria: Se utiliza como emulsionante y estabilizador en diversos productos alimenticios.

Mecanismo De Acción

El behenato de glicerilo ejerce sus efectos principalmente a través de sus propiedades físicas :

Emoliente y Lubricante: Forma una barrera protectora en la piel o la superficie de la tableta, reduciendo la fricción y mejorando la textura.

Liberación Controlada: En las formulaciones farmacéuticas, actúa como agente formador de matriz, controlando la liberación de los ingredientes activos con el tiempo.

Encapsulación: Encapsula los ingredientes activos, protegiéndolos de la degradación y mejorando su biodisponibilidad.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El behenato de glicerilo se sintetiza mediante la esterificación del ácido behénico con glicerol. El proceso involucra los siguientes pasos :

Adición de Ácido Behénico y Glicerol: El ácido behénico y el glicerol se añaden a un reactor y se agitan completamente.

Deshidratación y Esterificación: La mezcla se calienta directamente para inducir una reacción de deshidratación y esterificación. Este paso no requiere un catalizador, lo que simplifica el proceso y lo hace más ecológico.

Decoloración: Se añade carbón activado para la decoloración, y la mezcla se filtra en caliente.

Cristalización: Se añade agua purificada, y la mezcla se enfría para permitir la cristalización.

Centrifugación y Secado: El producto cristalizado se centrifuga, se seca y se tritura para obtener behenato de glicerilo.

Métodos de Producción Industrial

La producción industrial del behenato de glicerilo sigue pasos similares pero a mayor escala. El proceso está diseñado para minimizar el desperdicio y maximizar el rendimiento, lo que lo hace adecuado para la fabricación a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

El behenato de glicerilo experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: Los enlaces éster en el behenato de glicerilo pueden hidrolizarse para producir glicerol y ácido behénico.

Oxidación: Bajo ciertas condiciones, el behenato de glicerilo puede sufrir oxidación, lo que lleva a la formación de peróxidos y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el behenato de glicerilo en sus alcoholes correspondientes.

Reactivos y Condiciones Comunes

Hidrólisis: Generalmente se lleva a cabo utilizando condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio.

Principales Productos Formados

Hidrólisis: Glicerol y ácido behénico.

Oxidación: Peróxidos y otros productos de oxidación.

Reducción: Alcoholes correspondientes.

Comparación Con Compuestos Similares

El behenato de glicerilo se compara a menudo con otros compuestos similares, como el palmitostearato de glicerilo y el alcohol cetílico :

Palmitostearato de Glicerilo: Similar en su uso como excipiente lipídico, pero tiene diferentes propiedades de fusión y estabilidad.

Alcohol Cetílico: Se utiliza como emoliente y agente espesante en cosmética, pero carece de las propiedades de encapsulación del behenato de glicerilo.

Conclusión

El behenato de glicerilo es un compuesto versátil con aplicaciones de gran alcance en productos farmacéuticos, cosméticos y la industria alimentaria. Sus propiedades únicas, como la no comedogenicidad y la capacidad de formar nanopartículas de lípidos estables, lo convierten en un ingrediente valioso en diversas formulaciones.

Propiedades

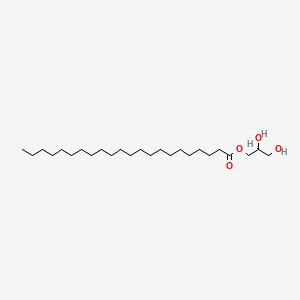

IUPAC Name |

2,3-dihydroxypropyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015809 | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30233-64-8, 77538-19-3, 6916-74-1 | |

| Record name | Glyceryl monobehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl behenate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Docosanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL MONOBEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceryl behenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

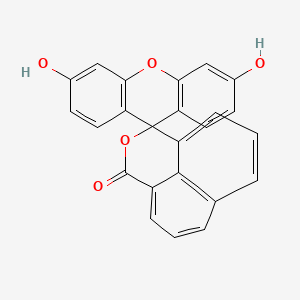

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)

![N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )](/img/structure/B1662636.png)

![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)